Cas no 1797225-42-3 (1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide)

1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide
- 1,3,5-trimethyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide
- AKOS024562853
- F6439-7274
- 1797225-42-3
- 1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide
- 1,3,5-trimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
-
- インチ: 1S/C15H19N7O2S/c1-11-13(12(2)21(3)20-11)25(23,24)19-8-10-22-9-7-18-15(22)14-16-5-4-6-17-14/h4-7,9,19H,8,10H2,1-3H3
- InChIKey: KXCPZEURUMGQPE-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C)=C(S(NCCN2C(C3=NC=CC=N3)=NC=C2)(=O)=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 361.13209405g/mol
- どういたいしつりょう: 361.13209405g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 535
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-7274-4mg |
1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
1797225-42-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-7274-20μmol |
1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
1797225-42-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6439-7274-30mg |
1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
1797225-42-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6439-7274-5mg |
1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
1797225-42-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-7274-15mg |
1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
1797225-42-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6439-7274-20mg |
1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
1797225-42-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6439-7274-5μmol |
1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
1797225-42-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-7274-2μmol |
1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
1797225-42-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6439-7274-10μmol |
1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
1797225-42-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-7274-3mg |
1,3,5-trimethyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide |
1797225-42-3 | 3mg |
$63.0 | 2023-09-09 |
1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamideに関する追加情報
Recent Advances in the Study of 1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide (CAS: 1797225-42-3)
The compound 1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide (CAS: 1797225-42-3) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has garnered significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in various disease models.
One of the key areas of research has been the compound's interaction with specific molecular targets. Preliminary data suggest that 1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide exhibits high affinity for certain kinases and enzymes involved in inflammatory and proliferative pathways. This has led to investigations into its potential use as an anti-inflammatory or anti-cancer agent. In vitro studies have demonstrated promising inhibitory effects on cell proliferation and cytokine production, supporting further development.
Recent synthetic chemistry efforts have focused on improving the compound's bioavailability and metabolic stability. Structure-activity relationship (SAR) studies have identified critical modifications that enhance its pharmacokinetic profile while maintaining its biological activity. These advancements have paved the way for more extensive preclinical evaluations, including animal models of disease. Early results indicate favorable tissue distribution and manageable toxicity profiles at therapeutic doses.
From a mechanistic perspective, crystallographic studies have provided valuable insights into the molecular interactions between 1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide and its protein targets. These structural analyses have revealed specific binding modes that explain the compound's selectivity and potency. Such information is crucial for the rational design of next-generation derivatives with improved therapeutic indices.
Looking ahead, researchers are exploring combination therapies involving this compound with existing treatment modalities. Synergistic effects have been observed in preliminary studies, suggesting potential applications in multi-drug regimens. Additionally, formulation scientists are developing novel delivery systems to overcome solubility challenges and enhance the compound's clinical translation potential.
In conclusion, 1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide represents an exciting development in medicinal chemistry with multiple therapeutic possibilities. While challenges remain in its clinical development pathway, the current research landscape suggests a promising future for this compound as either a standalone therapy or part of combination treatments. Continued investigation into its molecular mechanisms and therapeutic applications will be essential for realizing its full potential in patient care.
1797225-42-3 (1,3,5-trimethyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1H-pyrazole-4-sulfonamide) 関連製品
- 1208685-24-8(2-(ethylamino)methylbenzonitrile hydrochloride)
- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)
- 152146-59-3(4-(2-Butyl-5-formyl-1H-imidazol-1-yl)methylbenzoic Acid)
- 864356-15-0(3-methoxy-1,4'-bipiperidine)
- 74402-57-6(Methyl 3-cyanopyrazinecarboxylate)
- 2171963-66-7(3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole)
- 68330-67-6((4R-trans)-7-isopropyl-4-methyloxepan-2-one)
- 2248316-79-0(6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde)
- 1158371-11-9((4-Methoxyphenyl)methyl(propan-2-yl)amine Hydrochloride)
- 1306728-63-1(methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride)



